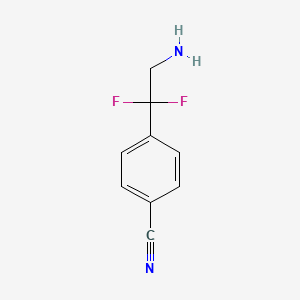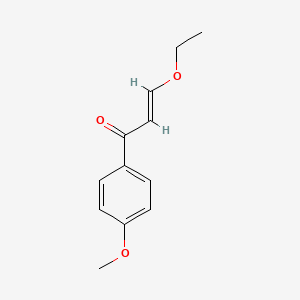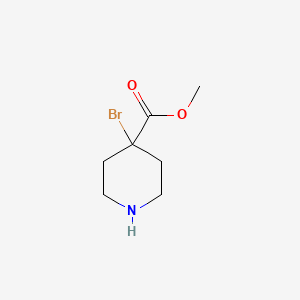
1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol is an organic compound characterized by the presence of a dichlorobenzyl group attached to an amino alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps typically include distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the dichlorobenzyl group, typically using hydrogenation with a palladium catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Acyl chlorides or alkyl halides in the presence of a base
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of simpler amines or alcohols
Substitution: Formation of amides or secondary amines
Aplicaciones Científicas De Investigación
1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol involves its interaction with biological targets such as enzymes or receptors. The dichlorobenzyl group may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact molecular pathways can vary depending on the specific application and target.
Comparación Con Compuestos Similares
- 1-((2,4-Dichlorobenzyl)amino)-2-methylpropan-2-ol
- 1-((2,3-Dichlorophenyl)amino)-2-methylpropan-2-ol
Comparison:
- Structural Differences: The position of the chlorine atoms on the benzyl ring can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15Cl2NO |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
1-[(2,3-dichlorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3 |
Clave InChI |
IBMMWTRZWKRPDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCC1=C(C(=CC=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)




![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)

![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)

